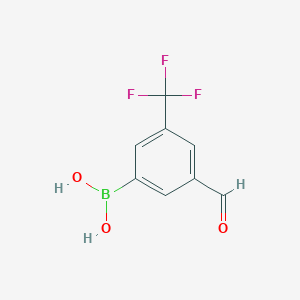

Ácido 3-formil-5-(trifluorometil)fenilborónico

Descripción general

Descripción

3-Formyl-5-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H6BF3O3 and its molecular weight is 217.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Formyl-5-(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formyl-5-(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de derivados de benzopiranona

Ácido 3-formil-5-(trifluorometil)fenilborónico: se utiliza en la síntesis de derivados de benzopiranona, que son compuestos de interés debido a su potencial como moduladores del receptor GABAA . Estos moduladores pueden influir en la actividad del receptor GABAA, una proteína fundamental en el sistema nervioso central, lo que puede tener implicaciones terapéuticas para trastornos como la ansiedad, el insomnio y la epilepsia.

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Este compuesto sirve como reactivo en reacciones de acoplamiento cruzado de Suzuki-Miyaura . Este tipo de reacción es una herramienta poderosa en la química orgánica para formar enlaces carbono-carbono, lo cual es fundamental en la construcción de moléculas orgánicas complejas, incluidos los productos farmacéuticos, los agroquímicos y los materiales orgánicos.

Acoplamiento cruzado oxidativo aeróbico

El compuesto está involucrado en procesos de acoplamiento cruzado oxidativo aeróbico . Este método es significativo para introducir grupos trifluorometilo en compuestos aromáticos, mejorando sus propiedades farmacológicas al aumentar su estabilidad metabólica y lipofilicidad.

Reacciones de Petasis asistidas por microondas

This compound: se utiliza en reacciones de Petasis asistidas por microondas . Esta técnica acelera la síntesis de moléculas orgánicas complejas, reduciendo los tiempos de reacción de horas a minutos, lo cual es muy beneficioso para la generación rápida de bibliotecas de compuestos en química medicinal.

Reacciones de adición catalizadas por rodio

El compuesto participa en reacciones de adición catalizadas por rodio . Los catalizadores de rodio son conocidos por su eficiencia y selectividad, lo que los hace valiosos en la síntesis de moléculas quirales de alto valor, que son cruciales en el desarrollo de nuevos fármacos.

Preparación de poli(éter-amida)s aromáticos fluorados

También se utiliza en la preparación de poli(éter-amida)s aromáticos fluorados . Estos polímeros exhiben una estabilidad térmica excepcional, resistencia química y propiedades mecánicas, lo que los hace adecuados para aplicaciones de materiales avanzados, como en la industria aeroespacial, la electrónica y los recubrimientos.

Mecanismo De Acción

Target of Action

The primary target of 3-Formyl-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The 3-Formyl-5-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 3-Formyl-5-(trifluoromethyl)phenylboronic acid . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various biologically active molecules .

Pharmacokinetics

The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that it may have a significant impact on the bioavailability of the resulting biologically active molecules .

Result of Action

The molecular and cellular effects of 3-Formyl-5-(trifluoromethyl)phenylboronic acid’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of various biologically active molecules, potentially contributing to diverse biological effects .

Action Environment

The action of 3-Formyl-5-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of various functional groups and the overall conditions of the reaction environment .

Análisis Bioquímico

Biochemical Properties

3-Formyl-5-(trifluoromethyl)phenylboronic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it an effective inhibitor of serine proteases and other enzymes that contain active site serine residues . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes . These interactions can modulate enzyme activity, protein-protein interactions, and other biochemical processes.

Cellular Effects

3-Formyl-5-(trifluoromethyl)phenylboronic acid has been shown to influence various cellular processes and functions. In particular, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the reversible covalent binding of 3-Formyl-5-(trifluoromethyl)phenylboronic acid to serine residues in enzymes can inhibit their activity, leading to changes in downstream signaling pathways . Additionally, the compound’s ability to interact with hydrophobic pockets in proteins can alter protein conformation and function, impacting gene expression and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of 3-Formyl-5-(trifluoromethyl)phenylboronic acid involves its interactions with biomolecules at the molecular level. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzymes with active site serine residues . This inhibition can prevent the enzyme from catalyzing its substrate, leading to downstream effects on cellular processes. Additionally, the trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, further modulating enzyme activity and protein function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Formyl-5-(trifluoromethyl)phenylboronic acid can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive species . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged inhibition of enzyme activity and alterations in cellular processes . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 3-Formyl-5-(trifluoromethyl)phenylboronic acid in animal models can vary with different dosages. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant inhibition of enzyme activity and alterations in cellular function . Toxic or adverse effects may also be observed at high doses, including potential damage to tissues and organs . It is important to carefully control the dosage of 3-Formyl-5-(trifluoromethyl)phenylboronic acid in animal studies to avoid these adverse effects and obtain reliable results.

Metabolic Pathways

3-Formyl-5-(trifluoromethyl)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles allows it to modulate the activity of enzymes involved in metabolic processes . This can lead to changes in the levels of metabolites and alterations in metabolic pathways, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Formyl-5-(trifluoromethyl)phenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity, due to the trifluoromethyl group, allows it to readily cross cell membranes and accumulate in hydrophobic compartments . Additionally, the boronic acid group can interact with specific transporters and binding proteins, facilitating its transport and distribution within cells . These interactions are important for understanding the compound’s localization and effects in different cellular contexts.

Subcellular Localization

The subcellular localization of 3-Formyl-5-(trifluoromethyl)phenylboronic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the boronic acid group can interact with proteins that contain specific localization signals, directing the compound to particular subcellular locations . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular processes.

Actividad Biológica

3-Formyl-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. Its unique structural features, including the trifluoromethyl group and the formyl substituent, enhance its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 3-Formyl-5-(trifluoromethyl)phenylboronic acid is . The presence of the trifluoromethyl group significantly influences its acidity and lipophilicity, which are critical for its biological activity.

The mechanism of action for 3-Formyl-5-(trifluoromethyl)phenylboronic acid involves its interaction with specific molecular targets within microbial cells. It is hypothesized that the compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and enzymes. This interaction may disrupt essential biological pathways, leading to antimicrobial effects.

Antimicrobial Activity

Research indicates that 3-Formyl-5-(trifluoromethyl)phenylboronic acid exhibits notable antimicrobial properties. In particular, studies have shown:

- In vitro Activity : The compound demonstrates moderate activity against various fungi, including Candida albicans and Aspergillus niger. Notably, it shows a lower Minimum Inhibitory Concentration (MIC) against Bacillus cereus compared to the established antifungal drug Tavaborole (AN2690), suggesting potential as a new antimicrobial agent .

- Mechanism Insights : The antifungal action is believed to correlate with the formation of cyclic isomers in solution, which may enhance binding to target enzymes like leucyl-tRNA synthetase (LeuRS), crucial for protein synthesis in fungi .

Comparative Studies

A comparative analysis between 3-Formyl-5-(trifluoromethyl)phenylboronic acid and other boronic acids reveals significant differences in biological activity:

| Compound | MIC (µg/mL) against Bacillus cereus | Activity against Candida albicans |

|---|---|---|

| 3-Formyl-5-(trifluoromethyl)phenylboronic acid | < 1 | Moderate |

| Tavaborole (AN2690) | > 1 | High |

| 5-Trifluoromethyl-2-formyl phenylboronic acid | Not specified | Moderate |

Study on Antimicrobial Efficacy

A study published in MDPI investigated various organoboron compounds, including 3-Formyl-5-(trifluoromethyl)phenylboronic acid, for their efficacy against biofilm-forming bacteria. Results indicated that this compound effectively reduced biofilm formation at concentrations ranging from 0.780 to 6.250 µM, demonstrating its potential utility in clinical settings where biofilm-associated infections are prevalent .

Docking Studies

Computational docking studies have been conducted to assess the binding affinity of 3-Formyl-5-(trifluoromethyl)phenylboronic acid to LeuRS of Candida albicans. The findings suggest that the compound could bind effectively within the active site, potentially inhibiting protein synthesis and contributing to its antifungal activity .

Propiedades

IUPAC Name |

[3-formyl-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-4,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGXLUVQWNOCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.